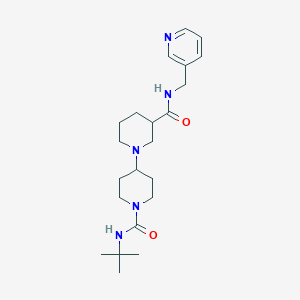

![molecular formula C17H28ClNO2 B6080919 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)

1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride, also known as IBMP, is a chemical compound that has been widely studied for its potential applications in scientific research. IBMP is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE), an enzyme that plays a critical role in the regulation of intracellular signaling pathways.

Mecanismo De Acción

The mechanism of action of 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride is based on its ability to inhibit PDE, an enzyme that catalyzes the hydrolysis of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE, this compound increases the levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate various cellular processes. For example, cAMP activates protein kinase A (PKA), which phosphorylates target proteins and regulates gene expression. cGMP activates protein kinase G (PKG), which regulates ion channels and smooth muscle relaxation.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound depend on the specific subtype of PDE that is inhibited. For example, inhibition of PDE3 by this compound leads to increased levels of cAMP and PKA activation, which results in vasodilation and increased contractility of cardiac muscle. Inhibition of PDE4 by this compound leads to increased levels of cAMP and PKA activation, which results in anti-inflammatory effects and enhanced memory and learning. Inhibition of PDE5 by this compound leads to increased levels of cGMP and PKG activation, which results in smooth muscle relaxation and improved blood flow.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride in lab experiments include its high potency, selectivity, and solubility in water and organic solvents. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations, such as its potential toxicity and off-target effects on other subtypes of PDE. Therefore, careful dose-response studies and toxicity assessments are necessary when using this compound in lab experiments.

Direcciones Futuras

There are many future directions for 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride research, including the development of novel analogs with improved selectivity and potency, the investigation of this compound's effects on other signaling pathways and cellular processes, and the translation of this compound research into clinical applications for the treatment of various diseases. Additionally, this compound could be used as a tool to study the role of PDE in various physiological and pathological conditions, such as neurological disorders, cardiovascular disease, and cancer. Overall, this compound has the potential to be a valuable tool for scientific research and drug development.

Métodos De Síntesis

The synthesis of 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride involves the reaction of 4-isobutoxyphenylacetic acid with diethylamine and formaldehyde in the presence of hydrochloric acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents. The purity of this compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride has been used in a wide range of scientific research applications, including neuroscience, cardiovascular disease, cancer, and reproductive biology. In neuroscience, this compound has been shown to enhance memory and learning in animal models by increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. In cardiovascular disease, this compound has been investigated for its potential to reduce hypertension and improve blood flow by inhibiting PDE3, a subtype of PDE that is highly expressed in the heart and blood vessels. In cancer research, this compound has been studied for its ability to induce apoptosis (programmed cell death) in cancer cells by activating the cAMP signaling pathway. In reproductive biology, this compound has been used to stimulate ovulation in women undergoing fertility treatment.

Propiedades

IUPAC Name |

1-[3-(diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-6-18(7-2)11-16-10-15(14(5)19)8-9-17(16)20-12-13(3)4;/h8-10,13H,6-7,11-12H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZCVMFTSXDXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OCC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-hydroxy-5-methylbenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6080848.png)

![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6080850.png)

![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)

![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)

![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)

![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)

![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)

![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)